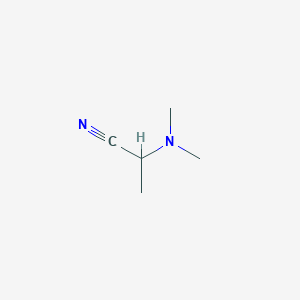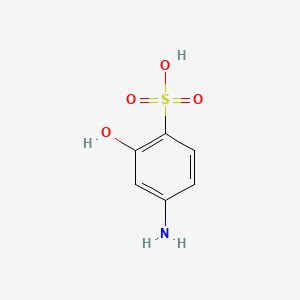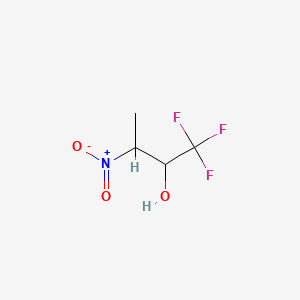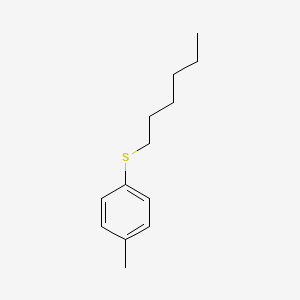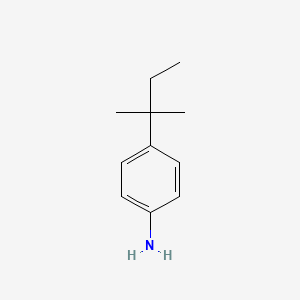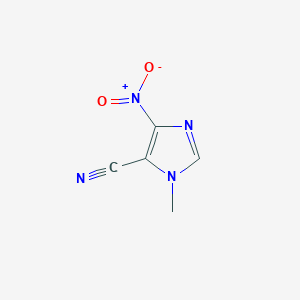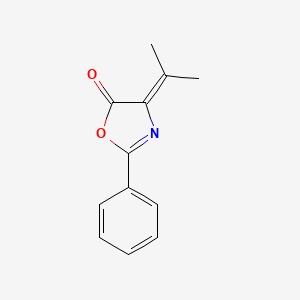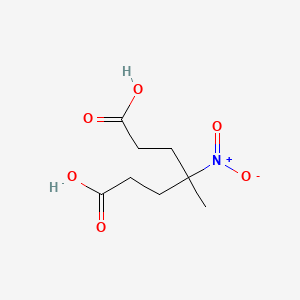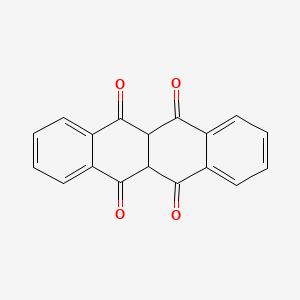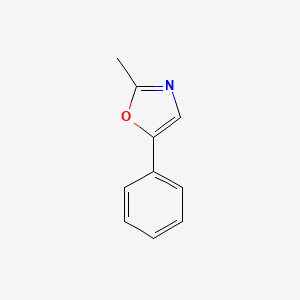
2-Methyl-5-phenyloxazole
概要
説明
2-Methyl-5-phenyloxazole is a heterocyclic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It consists of an oxazole ring substituted with a methyl group at the second position and a phenyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenyloxazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenyl ketone with acetic anhydride in the presence of a base can yield this compound . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, cyclization, and purification .
化学反応の分析
Types of Reactions: 2-Methyl-5-phenyloxazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted oxazole derivatives.
科学的研究の応用
2-Methyl-5-phenyloxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-5-phenyloxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
- 2-Methyl-5-phenylisoxazole
- 2-Methyl-5-phenylthiazole
- 2-Methyl-5-phenylimidazole
Comparison: 2-Methyl-5-phenyloxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-Methyl-5-phenylisoxazole, it may exhibit different reactivity and selectivity in chemical reactions. Additionally, its biological activity can vary significantly, making it a valuable compound for targeted applications .
特性
IUPAC Name |
2-methyl-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBSHTWLLVDXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289934 | |
| Record name | 2-methyl-5-phenyl-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3969-09-3 | |
| Record name | 3969-09-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-phenyl-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 2-Methyl-5-phenyloxazole?
A1: this compound can be synthesized through several methods:
- Reaction of diazoacetophenone with nitriles: In the presence of a tungsten hexachloride (WCl6) catalyst, diazoacetophenone reacts with various nitriles to yield this compound. [] This method highlights the catalytic potential of WCl6 in decomposing diazo compounds and promoting oxazole formation.
- Lithiation of this compound followed by electrophilic substitution: The methyl group of this compound exhibits reactivity towards lithium diisopropylamide (LDA), allowing for the generation of a lithiated intermediate. This intermediate can subsequently react with diverse electrophiles, offering a route to synthesize 2-alkyl-5-phenyloxazoles. [, ]
Q2: How does the reactivity of this compound change in the presence of strong acids?
A2: In the presence of a strong acid like trifluoromethanesulfonic acid, this compound demonstrates susceptibility to phenacylation. [] For instance, when reacted with diazoacetophenone and trifluoromethanesulfonic acid in acetonitrile, this compound undergoes phenacylation to form 2-methyl-3-phenacyl-5-phenyloxazolium trifluoromethanesulfonate. [] This highlights the potential for further functionalization of the oxazole ring under specific reaction conditions.
Q3: Are there any studies investigating the electronic structure of this compound?
A3: While the provided abstracts don't offer detailed spectroscopic data, one study mentions the use of photoelectron spectroscopy to examine the electronic structure of this compound. [] This type of analysis provides valuable insights into the compound's electronic properties, which can be crucial for understanding its reactivity and potential applications.
Q4: Does the structure of this compound lend itself to modifications for exploring Structure-Activity Relationships (SAR)?
A4: Yes, the possibility of lithiating the methyl group in the 2-position of this compound opens avenues for introducing various alkyl groups via reactions with electrophiles. [, ] This flexibility in structural modification is essential for conducting SAR studies. By systematically altering the substituents on the oxazole ring, researchers can investigate the impact of these modifications on the compound's activity, potency, and selectivity in various chemical and potentially biological contexts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


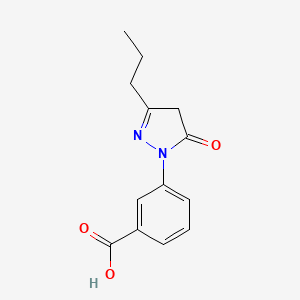
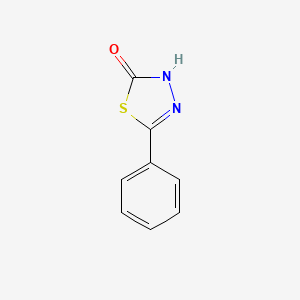
![1-[2-(2-Phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B1615823.png)
